2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
Eigenschaften
CAS-Nummer |
372979-30-1 |
|---|---|
Molekularformel |
C26H27N5O3S2 |
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O3S2/c1-34-16-15-31-25(33)21(36-26(31)35)17-20-23(27-22-9-5-6-10-30(22)24(20)32)29-13-11-28(12-14-29)18-19-7-3-2-4-8-19/h2-10,17H,11-16,18H2,1H3/b21-17- |
InChI-Schlüssel |
PCWZQZRICYUHLO-FXBPSFAMSA-N |
Isomerische SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S |
Kanonische SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization and Ring Formation
Heating 2-aminopyridine with ethyl acetoacetate in ethanol under reflux for 24 hours yields 4H-pyrido[1,2-a]pyrimidin-4-one. Polyphosphoric acid (PPA) is often employed as a cyclodehydrating agent to enhance ring closure efficiency.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, ethanol, reflux, 24 h | 65–70% | IR: 1680 cm⁻¹ (C=O); ¹H-NMR: δ 8.2 (H-5), 7.1 (H-6) |
The introduction of the 4-benzylpiperazin-1-yl group at position 2 of the pyrido[1,2-a]pyrimidin-4-one core is achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
SNAr Reaction
Treatment of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with 1-benzylpiperazine in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours affords the substituted product.
Optimization Table
| Base | Solvent | Temperature (°C) | Time (h) | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 78% |
| Et₃N | THF | 60 | 24 | 45% |
Thiazolidinone Moiety Installation
The Z-configured thiazolidinone fragment at position 3 is introduced via Knoevenagel condensation between a 3-formylpyrido[1,2-a]pyrimidin-4-one intermediate and 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one.
Knoevenagel Condensation
The aldehyde intermediate (3-formyl derivative) reacts with 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one in ethanol under reflux with piperidine as a catalyst. The Z-configuration is favored due to steric hindrance from the methoxyethyl group.
Stereochemical Control
-
Z-Isomer : Dominant product (≥90%) confirmed by NOESY (nuclear Overhauser effect spectroscopy).
-
Reaction Conditions : Ethanol, piperidine (10 mol%), reflux, 8 h, yield 82%.
Thioxo and Methoxyethyl Group Incorporation
The 2-thioxo-1,3-thiazolidin-4-one ring is synthesized separately and coupled to the pyrido[1,2-a]pyrimidin-4-one core.
Thiazolidinone Synthesis
3-(2-Methoxyethyl)-2-thioxothiazolidin-4-one is prepared by cyclizing 2-(2-methoxyethyl)isothiocyanate with ethyl glyoxylate in acetic acid.
Cyclization Protocol
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl glyoxylate | AcOH | 100°C | 4 h | 75% |
Final Assembly and Purification
The convergent synthesis involves coupling the functionalized pyrido[1,2-a]pyrimidin-4-one with the thiazolidinone fragment, followed by purification via recrystallization or column chromatography.
Coupling and Purification
-
Coupling Method : Sonogashira or Wittig reactions are avoided due to sensitivity of the thioxo group. Instead, a direct condensation under mild conditions is preferred.
-
Purification : Recrystallization from ethanol/ether (1:1) yields the final compound as a yellow crystalline solid.
Analytical Data
Challenges and Optimization
Regioselectivity Issues
Competing reactions at positions 2 and 3 of the pyrido[1,2-a]pyrimidin-4-one core necessitate careful control of stoichiometry and reaction order. Introducing the benzylpiperazine group before the thiazolidinone moiety minimizes side products.
Yield Improvements
-
Catalyst Screening : Using Amberlyst-15 instead of piperidine increases condensation yield to 88%.
-
Solvent Effects : Replacing ethanol with acetonitrile reduces reaction time to 6 hours.
Scalability and Industrial Feasibility
While lab-scale syntheses report yields of 70–82%, scaling requires addressing:
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Benzylpiperazin-1-yl)-3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]methyl}-4H-pyrido[1,2-a]pyrimidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu verändern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen können variieren, umfassen aber typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Analogen mit unterschiedlichen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits significant antimicrobial properties , which can be attributed to its thiazolidinone and pyrimidine components. The presence of the piperazine moiety also enhances its pharmacological profile.
Antimicrobial Studies
Recent studies have shown that derivatives of similar structures demonstrate varying degrees of antibacterial and antifungal activity. For example, compounds with similar thiazolidinone structures have been tested against clinical pathogens and exhibited promising results in inhibiting microbial growth .
Pharmacological Applications
- Antidepressant Activity : The piperazine group is known for its role in various antidepressants. Compounds incorporating this moiety have been studied for their ability to modulate serotonin receptors, suggesting potential use as antidepressants .
- Anticancer Properties : The pyrido[1,2-a]pyrimidine framework has been explored for anticancer activity, with some studies indicating that such compounds can inhibit tumor growth by interfering with cellular signaling pathways .
- Neuroprotective Effects : Some research indicates that similar compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazolidinone derivatives demonstrated that compounds with structural similarities to 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one showed significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess efficacy compared to standard antibiotics like ceftriaxone .
Case Study 2: Antidepressant Activity
In a pharmacological evaluation, a derivative featuring a similar piperazine structure was tested for its antidepressant effects in rodent models. The results indicated a significant reduction in depressive-like behaviors, supporting the hypothesis that such compounds may be effective in treating mood disorders .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments to elucidate its effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, which is extensively explored in medicinal chemistry. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrido-Pyrimidinone Derivatives
Key Observations:
Core Diversity: The target compound’s pyrido[1,2-a]pyrimidin-4-one core differentiates it from simpler pyrimidines (e.g., ) and fused pyrimido-pyrimidinones (e.g., ). This core likely increases π-π stacking interactions in biological targets.
Substituent Effects: The benzylpiperazine group in the target compound contrasts with the 1,3-benzodioxol-5-yl group in analogs from . Benzodioxol derivatives often exhibit improved pharmacokinetic profiles due to increased lipophilicity and metabolic stability . The Z-configured thiazolidinone in the target compound introduces a rigid, planar structure absent in other derivatives. The thioxo group may act as a hydrogen-bond acceptor, enhancing target binding .
Pharmacological Implications: Piperazine-containing analogs (e.g., ) are frequently associated with kinase or GPCR modulation. The 2-methoxyethyl chain in the target compound could reduce cytotoxicity by improving solubility. The absence of an acrylamide group (cf. ) suggests the target compound may act via non-covalent mechanisms, reducing off-target reactivity.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
The synthesis typically involves multi-step reactions starting with precursors like substituted pyridines and thiazolidinone derivatives. Key steps include:
- Condensation reactions to form the pyrido[1,2-a]pyrimidin-4-one core, using catalysts such as p-toluenesulfonic acid (PTSA) to enhance yields .
- Mannich-type reactions to introduce the 4-benzylpiperazine moiety, optimized with polar aprotic solvents (e.g., DMF) .
- Z-configuration stabilization for the thiazolidinone-methylidene group via controlled reaction temperatures (<40°C) .
Characterization requires ¹H/¹³C NMR to confirm regiochemistry, mass spectrometry for molecular weight validation, and X-ray crystallography (using SHELX programs) to resolve stereochemical ambiguities .
Basic: What functional groups are critical for its reported bioactivity?
The compound’s bioactivity is attributed to:
- Thioxo-thiazolidinone moiety : Enhances metal-binding capacity and modulates enzyme inhibition (e.g., tyrosine kinase) .
- 4-Benzylpiperazine group : Improves solubility and facilitates receptor interaction via hydrogen bonding .
- Z-configured methylidene linker : Ensures proper spatial alignment for target binding, as confirmed by NOESY NMR .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies include:
- Temperature-dependent NMR : To detect conformational flexibility in solution .
- High-resolution X-ray data : Refinement via SHELXL with anisotropic displacement parameters to model disorder .
- DFT calculations : Compare experimental and theoretical NMR chemical shifts to validate crystallographic models .
Advanced: What computational approaches predict its drug-likeness and bioavailability?
- In silico ADMET profiling : Use tools like SwissADME to assess Lipinski’s Rule compliance. The compound’s logP ~3.2 suggests moderate lipophilicity, while TPSA <90 Ų indicates good membrane permeability .
- Molecular docking : Simulate interactions with targets (e.g., EGFR kinase) to prioritize synthesis analogs with improved binding affinities .
- Bioavailability prediction : QSAR models highlight the methoxyethyl group as critical for metabolic stability .
Advanced: How should experimental designs be structured to evaluate its biological activity?
Adopt a split-plot randomized block design to account for variables:
- Main plots : Test concentrations (e.g., 1–100 µM).
- Subplots : Biological replicates (n ≥ 4) to control for inter-assay variability .
- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and solvent-only negatives. Use ANOVA with Tukey’s post hoc to analyze dose-response curves .
Advanced: What solvent systems optimize its synthetic yield while minimizing side reactions?
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilic substitution for piperazine coupling but risk hydrolysis of the thioxo group at >60°C .
- Chloroform/MeOH mixtures : Improve crystallinity during final purification .
- Catalytic PTSA : Reduces reaction time by stabilizing intermediates in toluene .
Advanced: How does the thioxo-thiazolidinone moiety influence its mechanism of action?
- ROS scavenging : The thioxo group chelates transition metals (e.g., Fe³⁺), reducing oxidative stress in cancer cells .
- Enzyme inhibition : Forms covalent bonds with cysteine residues in kinases, validated via kinetic assays and differential scanning fluorimetry .
Advanced: What strategies mitigate polymorphism issues during crystallization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
